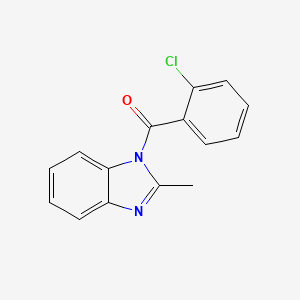

1-(2-chlorobenzoyl)-2-methyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-chlorobenzoyl)-2-methyl-1H-benzimidazole, also known as omeprazole, is a proton pump inhibitor drug that is widely used to treat various gastrointestinal disorders such as acid reflux, peptic ulcers, and Zollinger-Ellison syndrome. Omeprazole works by blocking the secretion of gastric acid in the stomach, which helps to reduce the symptoms of these disorders.

Mechanism of Action

Omeprazole works by irreversibly binding to the proton pump in the parietal cells of the stomach, which inhibits the secretion of gastric acid. This leads to a reduction in the acidity of the stomach, which helps to relieve the symptoms of acid reflux, peptic ulcers, and other gastrointestinal disorders.

Biochemical and Physiological Effects

Omeprazole has been shown to have several biochemical and physiological effects, including inhibition of gastric acid secretion, suppression of gastric acid-stimulated gastrin release, and reduction of the number of parietal cells in the stomach. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic benefits in other diseases.

Advantages and Limitations for Lab Experiments

Omeprazole has several advantages for lab experiments, including its stability, solubility, and ease of use. However, it also has some limitations, such as its potential for non-specific binding to other proteins and its potential for interference with other assays.

Future Directions

There are several future directions for research on 1-(2-chlorobenzoyl)-2-methyl-1H-benzimidazole, including its potential use in the treatment of other diseases such as asthma, chronic obstructive pulmonary disease, and osteoporosis. Further studies are also needed to investigate the anti-inflammatory and immunomodulatory effects of 1-(2-chlorobenzoyl)-2-methyl-1H-benzimidazole and to determine the underlying mechanisms of these effects. Additionally, the development of new and more efficient synthesis methods for 1-(2-chlorobenzoyl)-2-methyl-1H-benzimidazole may help to improve its therapeutic potential.

Synthesis Methods

The synthesis of 1-(2-chlorobenzoyl)-2-methyl-1H-benzimidazole involves several steps, including the condensation reaction of 2-mercaptobenzimidazole with 2-chlorobenzoyl chloride to form 2-(2-chlorobenzoyl)-1H-benzimidazole-5-thiol. This intermediate is then oxidized with hydrogen peroxide to form 2-(2-chlorobenzoyl)-1H-benzimidazole-5-sulfonic acid. The sulfonic acid group is then removed by treatment with sodium hydroxide to form 1-(2-chlorobenzoyl)-2-methyl-1H-benzimidazole.

Scientific Research Applications

Omeprazole has been extensively studied for its therapeutic applications in various gastrointestinal disorders. It has also been investigated for its potential use in the treatment of other diseases such as asthma, chronic obstructive pulmonary disease, and osteoporosis. Omeprazole has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic benefits in these diseases.

properties

IUPAC Name |

(2-chlorophenyl)-(2-methylbenzimidazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-10-17-13-8-4-5-9-14(13)18(10)15(19)11-6-2-3-7-12(11)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVBGFQNGDVNDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chlorophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)

![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)

![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)

![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)

![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)

![N-({5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802335.png)

![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)

![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)

![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)

![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)